4-Methyl-2-[(methylsulfonyl)amino]-1,3-thiazole-5-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs) represent a class of constrained heterocyclic γ-amino acids, which are valuable for mimicking secondary protein structures such as helices and β-sheets. A study describes a versatile chemical route for synthesizing orthogonally protected ATCs via cross-Claisen condensations, offering a method for introducing a variety of lateral chains into γ-amino acids (L. Mathieu et al., 2015).
Derivatives for Chemical Synthesis
Research on N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives involves the acylation and subsequent conversion into esters, showcasing the compound's utility in synthesizing 2-acetyl(arylsulfonyl)amino derivatives. These steps highlight its versatility in chemical synthesis, providing pathways for further modification and application in various chemical contexts (V. V. Dovlatyan et al., 2004).
Photophysical Properties and Material Science
The synthesis and study of 5-N-Arylaminothiazoles with sulfur-containing groups elucidate the impact of these functional groups on electronic structures, crucial for applications in fluorescent molecule development for material sciences and biomolecular studies. These findings suggest the potential of thiazole derivatives in creating novel fluorescent materials and sensors (T. Murai et al., 2018).
Aldose Reductase Inhibitors with Antioxidant Activity
Research into substituted benzenesulfonamides based on the chemotype of 2-(phenylsulfonamido)acetic acid demonstrates the compound's role as aldose reductase inhibitors. This activity is significant for potential therapeutic applications related to diabetic complications, showcasing the compound's medical relevance beyond basic chemical synthesis (P. Alexiou et al., 2010).
Biological Applications and Drug Metabolism
A study on the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis illustrates the compound's role in understanding drug metabolism and pharmacokinetics. This research aids in the development of analytical standards for monitoring drug metabolites, highlighting the importance of thiazole derivatives in pharmaceutical research (M. Zmijewski et al., 2006).
Properties
IUPAC Name |
2-(methanesulfonamido)-4-methyl-1,3-thiazole-5-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S2/c1-3-4(5(9)10)13-6(7-3)8-14(2,11)12/h1-2H3,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSIODJZQJVHRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.